Nebivolol hydrochloride

Descripción general

Descripción

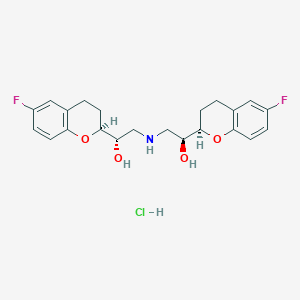

Nebivolol hydrochloride is a beta-blocker used to treat high blood pressure and heart failure . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .

Synthesis Analysis

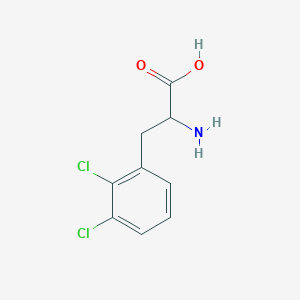

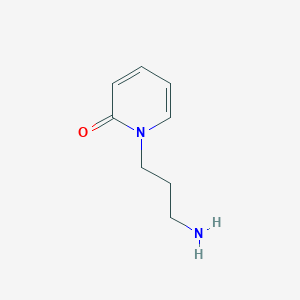

The synthesis of nebivolol involves derivatives of alpha,alpha’ (iminobis (methylene]-bis- (3,4-dihydro-2H-1benzopyran-2-methanol) and the stereochemistry and pharmacological profile of this new class of antihypertensive compounds are described .Molecular Structure Analysis

Nebivolol hydrochloride has a molecular formula of C22H25F2NO4 . The molecular weight is 405.4 g/mol . The structure of nebivolol hydrochloride is complex, with multiple functional groups including a secondary amino group, a secondary alcohol, and a diol .Chemical Reactions Analysis

Nebivolol is a highly selective β1-adrenergic receptor antagonist with a pharmacologic profile that differs from those of other drugs in its class. In addition to cardioselectivity mediated via β1 receptor blockade, nebivolol induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via β3 agonism .Physical And Chemical Properties Analysis

Nebivolol hydrochloride has a molecular formula of C22H25F2NO4 and a molecular weight of 405.4 g/mol . It is an organofluorine compound, a secondary amino compound, a secondary alcohol, a diol, and a member of chromanes .Aplicaciones Científicas De Investigación

Hypertension Treatment

Scientific Field

Medical Science, Pharmacology

Application Summary

Nebivolol hydrochloride is a third-generation highly-selective β1-adrenergic receptor antagonist particularly recommended in the treatment of hypertension . It blocks these receptors which reverses the effects of epinephrine, lowering the heart rate and blood pressure .

Methods of Application

Nebivolol hydrochloride is administered orally in tablet form .

Results or Outcomes

The effective control of blood pressure is fundamental in hypertension management, to decrease the risks of hypertension-related pathologies and death .

Improved Oral Bioavailability

Scientific Field

Pharmaceutics

Application Summary

New oral tablets of nebivolol have been developed aiming to improve, by cyclodextrin (CD) complexation, its low solubility/dissolution properties—the main reason behind its poor/variable oral bioavailability .

Methods of Application

Solid drug-SBEβCD systems were prepared by different methods and characterized for solid-state and dissolution properties .

Results or Outcomes

The developed tablets reached the goal, allowing us to achieve 100% dissolved drug at 60 min, compared to 66% and 64% obtained, respectively, with a reference tablet without CD and a commercial tablet .

Spectrophotometric Estimation

Scientific Field

Analytical Chemistry

Application Summary

Spectrophotometric methods have been developed for the estimation of Nebivolol Hydrochloride HCl in bulk drug and pharmaceutical formulation .

Methods of Application

Method A is a UV Spectrophotometric method using Dimethylformamide as a solvent in which drug showed maximum absorbance at 282.5 nm .

Results or Outcomes

Beer’s law was obeyed in the concentration range of 10-50 μg/mL with correlation coefficient 0.999 .

Self-Nanoemulsion

Scientific Field

Nanotechnology, Pharmaceutics

Application Summary

This study improved nebivolol dissolution performance, and hence its oral bioavailability by preparation as self-nanoemulsion (SNE) .

Methods of Application

The method involves the preparation of a self-nanoemulsion of nebivolol .

Results or Outcomes

The results of this study are not explicitly mentioned in the source .

Electrochemical Sensor Development

Scientific Field

Electrochemistry

Application Summary

Nebivolol is used in the development of novel electrochemical sensors .

Methods of Application

The method involves the use of nebivolol in the development of an electrochemical sensor .

Results or Outcomes

Nanocrystals Impregnated Films

Application Summary

Clinical efficacy of nebivolol is restricted primarily because of its low aqueous solubility and extensive hepatic metabolism. This study investigated the prospective of enhancing the systemic delivery of nebivolol HCl by formulating nanocrystals impregnated films for the buccal application .

Methods of Application

The method involves the formulation of nanocrystals impregnated films for the buccal application .

Results or Outcomes

Tissue Regeneration

Scientific Field

Biomedical Science, Pharmaceutics

Application Summary

Nebivolol hydrochloride (NVH), a third-generation beta-blocker and NO donor drug, has been evaluated for its synergistic effect with chitosan on tissue regeneration .

Methods of Application

The ionic gelation method was selected for the preparation of NVH-loaded chitosomes using chitosan lactate and sodium tripolyphosphate .

Results or Outcomes

Buccal Application

Results or Outcomes

In vivo data signified rapid absorption (Cmax 24 ng/mL) and higher AUC0-α (~4 00 ng * h/mL) with 2.5 folds improvement in the bioavailability .

Biochemical Changes

Scientific Field

Biochemistry, Pharmacology

Application Summary

In controlled monotherapy trials of hypertensive patients, nebivolol was associated with an increase in BUN, uric acid, triglycerides and a decrease in HDL cholesterol and platelet count .

Methods of Application

The method involves the administration of nebivolol to hypertensive patients and monitoring biochemical changes .

Results or Outcomes

Improved Dissolution Properties

Methods of Application

Equimolar drug–CD solid systems were obtained by cogrinding, kneading and coevaporation .

Results or Outcomes

Treatment of Essential Systemic Arterial Hypertension

Application Summary

Nebivolol has been used for the treatment of essential systemic arterial hypertension .

Methods of Application

The method involves the administration of nebivolol to hypertensive patients and monitoring blood pressure control .

Results or Outcomes

In SBP management, nebivolol was superior to other β-blockers and diuretics and showed no difference in efficacy when compared with angiotensin receptor blockers or calcium channel blockers .

Nanocrystals Impregnated Buccal Film

Application Summary

The supernatant was removed and the nanocrystals were re-dispersed in an aqueous solution of chitosan .

Safety And Hazards

Propiedades

IUPAC Name |

1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEXHQAEWHKGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nebivolol hydrochloride | |

CAS RN |

152520-56-4 | |

| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

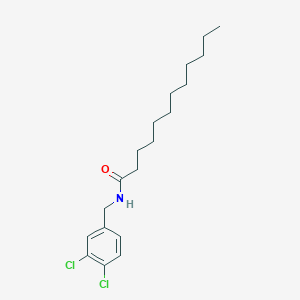

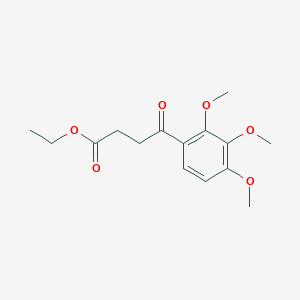

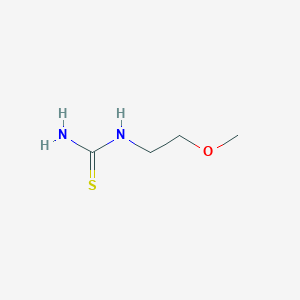

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)